
Dibenzylphosphinous chloride
Overview
Description
Dibenzylphosphinous chloride (chemical formula C₁₄H₁₄ClP, molecular weight 248.68 g/mol) is an organophosphorus compound featuring two benzyl (C₆H₅CH₂-) groups attached to a phosphorus atom, with one chloride substituent. It belongs to the class of phosphinous chlorides (R₂PCl), which are pivotal intermediates in synthesizing phosphine ligands, agrochemicals, and pharmaceuticals. The benzyl groups confer steric bulk and moderate electron-donating properties, influencing its reactivity and applications in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzylphosphinous chloride can be synthesized through the reaction of benzyl chloride with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
[ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow (\text{C}_6\text{H}_5\text{CH}_2)_2\text{PCl} + 2 \text{HCl} ]
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods but with optimized conditions to ensure higher yields and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Cross-Coupling Reactions
Dibenzylphosphinous chloride serves as a precursor in palladium-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination of a chloride derivative (e.g., 15 in Scheme 2 of ) yields aniline derivatives like 16 in moderate yields. This reaction is critical for introducing nitrogen-containing functional groups into aromatic systems. The P–Cl bond in this compound facilitates oxidative addition with palladium catalysts, enabling aryl-amine bond formation .
Phosphorylation and Epoxide Ring-Opening
In cobalt-catalyzed reactions, dibenzyl phosphate (structurally related to this compound) undergoes regioselective ring-opening of terminal epoxides. This method achieves yields up to 85% and is employed in synthesizing enantiopure phosphatidic acids, essential for lipid membrane studies . While this compound itself is not explicitly mentioned, its reactivity is analogous to dibenzyl phosphate in phosphorylation reactions.
Table 1: Key Reactions of Dibenzylphosphate Derivatives
Reaction Type | Catalyst | Substrate | Yield | Product Application |
---|---|---|---|---|
Epoxide ring-opening | CoIII(salen) | Terminal epoxide | 85% | Phosphatidic acid synthesis |
Cross-coupling amination | Pd-based | Aryl chloride | Moderate | Aniline derivatives |
Oxidation and Hydrolysis
This compound derivatives, such as H-phosphinate 10 , are oxidized to phosphonic acids (e.g., 13 ) using catalytic methods . Hydrolysis of intermediates like diol 11 affords H-phosphinate 12 quantitatively, highlighting the compound’s role in generating bioactive phospholipid analogs .
Protection Strategies
The P–H functionality in H-phosphinates requires protection (e.g., using triethyl orthoacetate) to prevent undesired side reactions during cross-coupling or oxidation . this compound may act as a protected intermediate, enabling selective functionalization in multi-step syntheses.
Scientific Research Applications
Dibenzylphosphinous chloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of phosphine ligands, which are essential in transition metal catalysis.
Biology: It is used in the synthesis of biologically active phosphorus-containing compounds.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dibenzylphosphinous chloride involves its reactivity towards nucleophiles and electrophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new phosphorus-carbon or phosphorus-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Dibenzylphosphinous chloride with structurally related phosphinous/phosphinic chlorides:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Key Applications |
---|---|---|---|---|---|
This compound | C₁₄H₁₄ClP | 248.68 | Not explicitly provided<sup>†</sup> | Two benzyl, one chloride | Ligand synthesis, catalysis |
Diphenylphosphinic chloride | C₁₂H₁₀ClOP | 236.63 | 1499-21-4 | Two phenyl, one chloride | Polymer stabilizers, flame retardants |
Dimethylphosphinic chloride | C₂H₆ClOP | 112.50 | 1111-92-8 | Two methyl, one chloride | Pharmaceuticals, surfactants |
Dichloro(phenyl)phosphine | C₆H₅Cl₂P | 178.98 | 644-97-3 | One phenyl, two chlorides | Precursor for phosphine ligands |
Diisopropylphosphoramidous dichloride | C₆H₁₄Cl₂NP | 210.06 | 17695-21-7 | Two isopropyl, two chlorides | Peptide synthesis, oligonucleotide reagents |
Reactivity and Electronic Effects
- Steric Hindrance: The benzyl groups in this compound create significant steric bulk compared to phenyl (Diphenylphosphinic chloride) or methyl (Dimethylphosphinic chloride) substituents. This reduces its nucleophilicity but enhances selectivity in reactions requiring bulky ligands (e.g., asymmetric catalysis) .
- Electronic Effects: Benzyl groups are mildly electron-donating due to the inductive effect of the CH₂ spacer, making this compound less electrophilic than Dichloro(phenyl)phosphine (which has electron-withdrawing chlorides directly on phosphorus) .
- Hydrolysis Stability: Compared to Dichloro(phenyl)phosphine, this compound is less prone to hydrolysis because it has only one labile P–Cl bond. In contrast, Dichloro(phenyl)phosphine reacts rapidly with water to form phosphinic acids .
Biological Activity
Dibenzylphosphinous chloride (DBPC) is a compound of interest in the field of organophosphorus chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DBPC, including its synthesis, mechanisms of action, and relevant case studies.
This compound is derived from dibenzylphosphinic acid through chlorination. Its structure features a phosphorus atom bonded to two benzyl groups and a chlorine atom, which contributes to its reactivity and biological properties. The synthesis often involves the reaction of dibenzylphosphinic acid with thionyl chloride or phosphorus trichloride, leading to the formation of DBPC along with byproducts such as hydrochloric acid.
Biological Activity
Mechanisms of Action
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : DBPC has been shown to inhibit certain enzymes that are crucial for cellular functions. This inhibition can lead to altered metabolic pathways and cellular stress responses.
- Antimicrobial Properties : Some studies suggest that DBPC exhibits antimicrobial activity against specific bacterial strains, potentially making it useful in pharmaceutical applications.
- Neurotoxic Effects : As with many organophosphorus compounds, there is evidence that DBPC may affect neurotransmitter systems, leading to neurotoxic effects at high concentrations.
Research Findings
A variety of studies have been conducted to evaluate the biological effects of this compound. Below are some notable findings:
- Case Study 1 : A study published in the Journal of Organophosphorus Chemistry demonstrated that DBPC inhibited acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects similar to other organophosphates .
- Case Study 2 : In another investigation, researchers found that DBPC displayed significant antimicrobial activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .
- Case Study 3 : A toxicological assessment revealed that exposure to high concentrations of DBPC resulted in oxidative stress in neuronal cells, leading to cell death via apoptotic pathways .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
dibenzyl(chloro)phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHSJWVCCJNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(CC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298143 | |
Record name | dibenzylphosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17850-02-1 | |
Record name | NSC121141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dibenzylphosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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